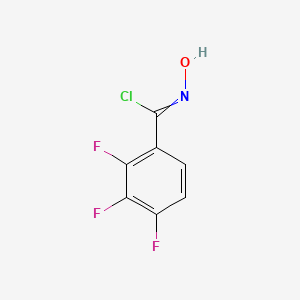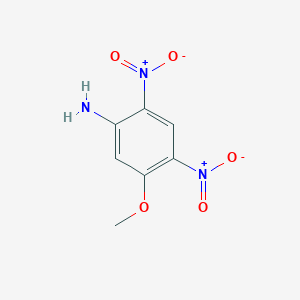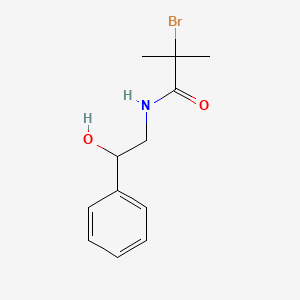
5-(Aminomethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, an aminomethyl group, and a cyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexyl halides.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, a primary amine, and a compound containing an active hydrogen atom.
Thiol Group Introduction: The thiol group can be introduced through a substitution reaction using thiourea or other sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiol group in 5-(Aminomethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Amines and alcohols.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
5-(Aminomethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials due to its unique structural properties.
Industrial Chemistry: It is used as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Aminomethyl)-2-furancarboxylic acid
- 2,5-Bis(aminomethyl)furan
- 5-Hydroxymethylfurfurylamine
Uniqueness
5-(Aminomethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring, a cyclohexyl group, and a thiol group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C9H16N4S |
|---|---|
Peso molecular |
212.32 g/mol |
Nombre IUPAC |
3-(aminomethyl)-4-cyclohexyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H16N4S/c10-6-8-11-12-9(14)13(8)7-4-2-1-3-5-7/h7H,1-6,10H2,(H,12,14) |
Clave InChI |
UCPPEMCLBCNGAM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C(=NNC2=S)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl 7-amino-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B13682798.png)
![2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13682806.png)





![tert-Butyl 2-[[2-(1-Methyl-2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]oxy]acetate](/img/structure/B13682832.png)

![a-D-Mannopyranoside, phenyl 3-O-[(4-Methoxyphenyl)Methyl]-2-O-(phenylMethyl)-4,6-O-[(R)-phenylMethylene]-1-thio-](/img/structure/B13682837.png)
